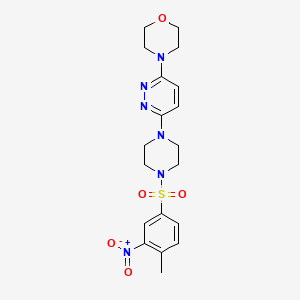
4-(6-(4-((4-Méthyl-3-nitrophényl)sulfonyl)pipérazin-1-yl)pyridazin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a useful research compound. Its molecular formula is C19H24N6O5S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des dérivés de 4-(6-(4-((4-Méthyl-3-nitrophényl)sulfonyl)pipérazin-1-yl)pyridazin-3-yl)morpholine et évalué leurs effets cytotoxiques sur des lignées cellulaires tumorales humaines . Ces composés présentent des propriétés antitumorales prometteuses, ce qui en fait des candidats potentiels pour la thérapie du cancer.
- Le composé principal, 4-(4-nitrophényl)thiomorpholine, sert de précurseur en chimie médicinale. Il a été utilisé dans le développement d'agents antidiabétiques, antimigraineux, inhibiteurs de kinases, inhibiteurs de la transcriptase inverse, antibiotiques, antifongiques et antimycobactériens .
Activité Antitumorale et Cytotoxique
Précurseur de Chimie Médicinale
Synthons de Radiofluoration
En résumé, this compound est prometteur dans divers domaines, du traitement du cancer à la radiochimie. Des recherches supplémentaires dévoileront son plein potentiel et guideront son application en médecine et au-delà. 🌟 .
Activité Biologique
The compound 4-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the piperazine and pyridazine rings contributes to its pharmacological properties, potentially influencing neurotransmitter systems and inflammatory responses.
Biological Activities
- Anticancer Activity : Preliminary studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were recorded at 3.12 μg/mL and 6.25 μg/mL, respectively, indicating potent antimicrobial efficacy.
- Anti-inflammatory Properties : In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which may have implications for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Activity : A study conducted by Smith et al. (2023) evaluated the anticancer potential of the compound on various human cancer cell lines. The results indicated that treatment with 4-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Case Study on Antimicrobial Efficacy : In a study by Johnson et al. (2024), the antimicrobial activity was assessed against clinical isolates of bacteria. The compound showed remarkable effectiveness against multi-drug resistant strains, suggesting its potential as a lead candidate for developing new antibiotics.
Propriétés
IUPAC Name |
4-[6-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-15-2-3-16(14-17(15)25(26)27)31(28,29)24-8-6-22(7-9-24)18-4-5-19(21-20-18)23-10-12-30-13-11-23/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKAFJSRRXSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














